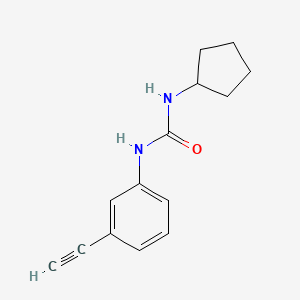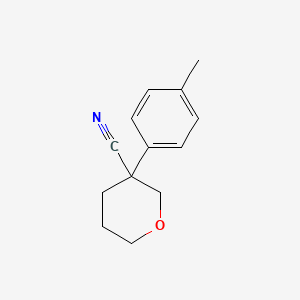
Ethyl 2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate is a chemical compound with the molecular formula C8H15NO4S. It is primarily used in proteomics research and has various applications in scientific research. The compound is characterized by its unique structure, which includes a thiazinan ring and an ethyl acetate group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate typically involves the reaction of ethyl acetate with a thiazinan derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The process may also involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The industrial process is designed to be cost-effective and scalable, ensuring that the compound can be produced in large quantities for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted derivatives of Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate .
Aplicaciones Científicas De Investigación
Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate include:
- 2-Chloro-N-arylacetamide
- 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)
Uniqueness
Ethyl2-(1,1-dioxo-1lambda6-thian-4-ylidene)acetate is unique due to its specific thiazinan ring structure and ethyl acetate group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H14O4S |
|---|---|
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
ethyl 2-(1,1-dioxothian-4-ylidene)acetate |
InChI |
InChI=1S/C9H14O4S/c1-2-13-9(10)7-8-3-5-14(11,12)6-4-8/h7H,2-6H2,1H3 |
Clave InChI |
ZKSZABMXPQGOCJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C1CCS(=O)(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2S)-2-amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B13206420.png)
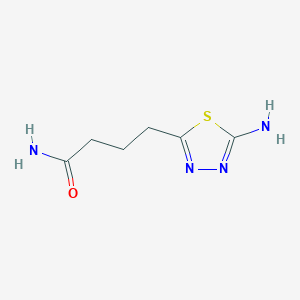


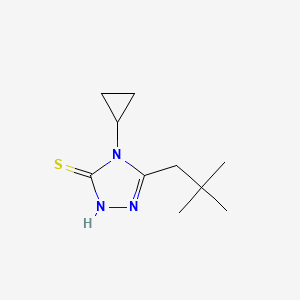
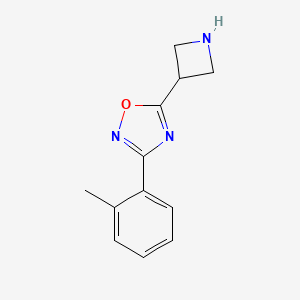
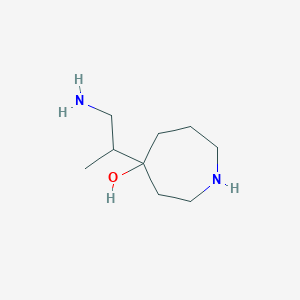
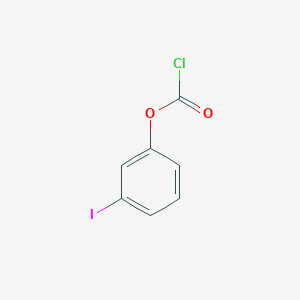
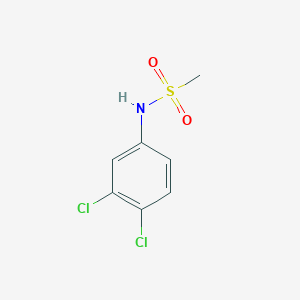
![1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one](/img/structure/B13206470.png)
![Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13206482.png)
